Zymosan A

Innate Immunity TLR2 Signaling Dectin-1

Zymosan A is the gold-standard particulate agonist for simultaneous TLR2 and Dectin-1 activation, mimicking whole fungal pathogen recognition. Unlike purified β-glucans (laminarin, curdlan) or synthetic TLR2 agonists, its complex cell-wall composition (β-glucan, mannan, protein) drives synergistic signaling and a unique respiratory burst priming profile. Substitution yields irreproducible, weaker immune responses. Ideal for in vitro fungal models, phagocytosis quantification, and steroid-resistant inflammation screening.

Molecular Formula C74H112Cl2N6O11
Molecular Weight 1332.6 g/mol
Cat. No. B15564018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymosan A
Molecular FormulaC74H112Cl2N6O11
Molecular Weight1332.6 g/mol
Structural Identifiers
InChIInChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3
InChIKeyJITWMWVPQUZNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zymosan A for Scientific Procurement: Baseline Product Definition and Composition


Zymosan A (CAS 58856-93-2) is a crude cell wall preparation derived from the yeast Saccharomyces cerevisiae, widely utilized as a particulate agonist of pattern recognition receptors (PRRs), specifically Toll-like receptor 2 (TLR2) and the C-type lectin receptor Dectin-1 [1]. It is not a homogeneous molecule but a complex, insoluble particle composed of approximately 55% β-glucan, 19% mannan, 15% protein, 6% fat, and 3% ash [2]. This multi-component, particulate structure is critical to its function, as it mimics the recognition of whole fungal pathogens. Zymosan A is primarily used as a research tool to model fungal infections and to induce sterile inflammation in vitro and in vivo, leading to robust cytokine production, phagocytosis, and activation of the alternative complement pathway .

Why Generic Substitution Fails: The Critical Heterogeneity of Zymosan A Preparations


Substituting Zymosan A with other β-glucans or TLR2 agonists (e.g., purified laminarin, curdlan, or synthetic Pam3CSK4) fundamentally alters experimental outcomes and leads to irreproducible results. The activity of Zymosan A is not solely attributable to its β-glucan content; its complex composition, including mannan and protein components, and its particulate nature, are essential for engaging multiple, synergistic signaling pathways [1]. Studies demonstrate that while many β-glucans activate Dectin-1, Zymosan A is a predominant activator of TLR2 [2]. Furthermore, its ability to prime macrophages for an enhanced respiratory burst is a unique functional property not shared by purified linear or branched β-glucans like curdlan or laminarin, which fail to prime teleost macrophages even at high concentrations [3]. Using a purified or synthetic alternative can therefore result in a vastly different, and often weaker, immune profile, undermining study validity.

Zymosan A Procurement Evidence: Quantified Differentiation from Key Comparators


Zymosan A vs. Purified β-Glucans: A Predominant TLR2 Activator

In a comparative analysis of six commercially available β-glucans, Zymosan A was identified as the predominant activator of Toll-like receptor 2 (TLR2) in mouse bone marrow-derived myeloid dendritic cells (mDCs), whereas all tested β-glucans activated the C-type lectin receptor Dectin-1a [1]. This contrasts with purified β-glucans like laminarin and curdlan, which primarily engage Dectin-1. The study further showed that Zymosan A was uniquely capable of significantly suppressing allergen-induced interferon gamma (IFNγ) secretion in co-cultures, an effect not observed with other glucans such as depleted zymosan or β-1,3 1,6 glucan [1].

Innate Immunity TLR2 Signaling Dectin-1 Myeloid Dendritic Cells

Zymosan A vs. LPS: Differential Cytokine Induction and Drug Sensitivity Profiles

In a human whole blood assay comparing stimulation with Zymosan A (1.5 mg/ml) and Lipopolysaccharide (LPS, 5 µg/ml) for 4 hours, the two agonists induced distinct inflammatory cytokine profiles and exhibited differential sensitivity to anti-inflammatory drugs [1]. Dexamethasone potently inhibited TNFα, IL-1β, IL-6, and IL-8 release from LPS-stimulated blood, with IC50 values ranging from 0.07 to 0.19 µM. In contrast, under the same conditions, only the dual 5-LOX/COX inhibitor SKF-86002 showed significant inhibition of IL-1β release (-59%) in Zymosan A-stimulated blood, while dexamethasone and other drugs were ineffective [1]. This indicates that the signaling pathways activated by Zymosan A are distinct and less sensitive to glucocorticoid-mediated suppression.

Cytokine Release Inflammation Whole Blood Assay Drug Screening

Zymosan A vs. Purified β-Glucans (Curdlan, Laminarin): Unique Macrophage Priming Capacity

A study comparing the immunostimulatory effects of Zymosan A to purified β-glucans (curdlan, paramylon, laminarin) on barramundi (teleost) macrophages revealed a critical functional difference [1]. While all glucans could directly activate macrophages to produce a respiratory burst at high concentrations (100-1000 µg/mL), only Zymosan A and LPS were capable of priming macrophages [1]. Specifically, pre-incubation with low concentrations of Zymosan A (0.1 and 1 µg/mL) for 24 hours significantly enhanced the subsequent respiratory burst response triggered by PMA. Purified glucans like curdlan and laminarin failed to exhibit this priming effect, indicating that the complex composition of Zymosan A is required for this specific immunomodulatory function [1].

Macrophage Priming Respiratory Burst Teleost Immunology Innate Immunity

Zymosan A vs. LPS and CpG DNA: Distinct Kinetics and Magnitude of IL-6 Induction in Whole Blood

A human whole blood assay designed to assess TLR-dependent innate immune responses directly compared the IL-6 cytokine output following 24-hour stimulation with Zymosan A (TLR2), LPS (TLR4), and CpG DNA (TLR9) [1]. The study established optimal ligand concentrations and revealed significant quantitative differences in the magnitude of the IL-6 response. Zymosan A-stimulated IL-6 concentrations ranged from 0.53 to 32.82 ng/mL, which was substantially lower than the range induced by LPS (41.90-83.30 ng/mL) but overlapped with and exceeded the upper range of the response to CpG DNA (3.0-59.18 ng/mL) [1]. This data provides a quantitative benchmark for expected cytokine levels when using Zymosan A in this common assay format.

Whole Blood Stimulation TLR Ligands IL-6 Immunotoxicity Testing

Zymosan A vs. Laminarin and Curdlan: Quantified Glucanase Activity Profile

The structural complexity of Zymosan A dictates its susceptibility to enzymatic degradation by various β-glucanases, which differs markedly from purified glucans [1]. In an enzymatic assay comparing the relative activity of three different glucanases (GluA, GluB, GluC) on various glucan substrates, Zymosan A exhibited a unique and non-uniform profile. While laminarin served as the baseline (100% activity for each enzyme), curdlan (a linear β-1,3-glucan) showed high activity for GluA (114%) and GluC (132%) but lower for GluB (56%). In contrast, Zymosan A showed 47% activity for GluA, a significantly higher 148% activity for GluB, and 62% activity for GluC [1]. This differential susceptibility, with a marked preference for GluB, is a direct consequence of Zymosan A's particulate structure and the presence of β-1,6 branches and other cell wall components.

β-Glucanase Activity Enzymatic Degradation Substrate Specificity Fungal Cell Wall Modeling

Zymosan A: Validated Research and Industrial Application Scenarios


Modeling Fungal Infections and Dectin-1/TLR2 Crosstalk

Zymosan A is the gold standard for modeling fungal infections in vitro due to its unique ability to simultaneously activate Dectin-1 and TLR2 signaling pathways, a property not shared by purified β-glucans [1]. Researchers studying the crosstalk between these PRRs or the innate immune response to fungal pathogens like Candida albicans rely on Zymosan A to induce physiologically relevant cytokine profiles and cellular activation in macrophages and dendritic cells [2].

High-Throughput Screening for Anti-Inflammatory Compounds

Due to the distinct signaling pathways and drug sensitivity profile of Zymosan A compared to LPS, it is an essential tool for secondary screening in drug discovery. As demonstrated by the resistance of Zymosan A-stimulated responses to glucocorticoids like dexamethasone [1], it can be used to identify novel compounds that target TLR2/Dectin-1-mediated inflammation, which may be missed in primary LPS-based screens [2].

Phagocytosis and Respiratory Burst Assays

The particulate nature of Zymosan A makes it an ideal, standardized target for quantifying phagocytic activity and oxidative burst in neutrophils and macrophages [1]. Its well-characterized particle size and availability in fluorescently labeled forms (e.g., pHrodo, Alexa Fluor conjugates) enable robust, quantitative analysis by flow cytometry and fluorescence microscopy [2]. The specific respiratory burst and priming responses elicited by Zymosan A, which differ from other glucans, are well-documented, providing a reliable experimental benchmark [3].

In Vivo Induction of Sterile Inflammation and Peritonitis

Zymosan A is widely used to induce reproducible, sterile peritonitis and systemic inflammation in rodent models, facilitating studies on leukocyte recruitment, inflammatory resolution, and the testing of novel anti-inflammatory therapeutics [1]. Its complex, particulate structure elicits a robust and sustained inflammatory response that more closely mimics fungal or sterile particle-induced inflammation than soluble TLR agonists like LPS [2].

Technical Documentation Hub

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55 linked technical documents
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